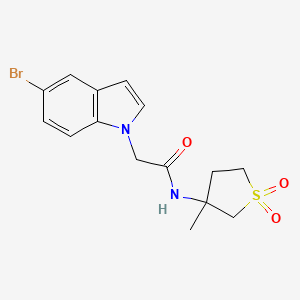

2-(5-bromo-1H-indol-1-yl)-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(5-bromo-1H-indol-1-yl)-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic organic compound that features a brominated indole moiety and a sulfonylated tetrahydrothiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multiple steps:

Bromination of Indole: The starting material, indole, is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

Formation of Indole Acetamide: The brominated indole is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(5-bromo-1H-indol-1-yl)acetamide.

Sulfonylation of Tetrahydrothiophene: Separately, tetrahydrothiophene is sulfonylated using a sulfonyl chloride derivative, such as methanesulfonyl chloride, in the presence of a base like pyridine.

Coupling Reaction: Finally, the sulfonylated tetrahydrothiophene is coupled with the indole acetamide derivative under conditions that facilitate amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can target the bromine substituent or the sulfonyl group, using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or organic solvents.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

Oxidation: Products may include indole-2,3-diones or other oxidized derivatives.

Reduction: Products may include debrominated or desulfonylated derivatives.

Substitution: Products may include various substituted indole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structure, which includes an indole moiety and a tetrahydrothiophene ring. Its molecular formula is C18H20BrN2O3S, with a molecular weight of approximately 413.33 g/mol. The presence of the bromine atom in the indole ring enhances its reactivity and potential biological activity.

Anticancer Activity

Research has demonstrated that compounds containing indole structures exhibit promising anticancer properties. The brominated indole derivatives can interact with cellular targets, potentially leading to apoptosis in cancer cells. For instance, studies have shown that related compounds can inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis through various signaling pathways .

Antimicrobial Properties

Indole derivatives have also been investigated for their antimicrobial activities. The presence of the tetrahydrothiophene component may contribute to enhanced interaction with microbial membranes, thereby increasing the efficacy against various bacterial strains. Preliminary studies suggest that this compound could serve as a lead structure for developing new antimicrobial agents .

Synthetic Intermediates

The compound serves as an important intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals. Its unique functional groups allow for further modifications that can lead to the creation of novel therapeutic agents. For example, it can be used as a precursor for synthesizing other biologically active compounds through various chemical reactions such as nucleophilic substitutions and coupling reactions .

Radical Chemistry

Recent studies have highlighted the utility of this compound in radical chemistry. It can act as a radical precursor in photochemical reactions, facilitating the generation of electrophilic radicals that are useful in synthetic transformations. This property expands its applicability in organic synthesis, particularly in creating complex molecular architectures .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide would depend on its specific biological target. Generally, compounds with indole moieties can interact with various enzymes, receptors, or nucleic acids. The bromine substituent and the sulfonyl group may enhance its binding affinity or selectivity for certain targets, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

- 2-(5-chloro-1H-indol-1-yl)-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide

- 2-(5-fluoro-1H-indol-1-yl)-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide

- 2-(5-methyl-1H-indol-1-yl)-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Uniqueness

The uniqueness of 2-(5-bromo-1H-indol-1-yl)-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide lies in its specific substituents. The bromine atom on the indole ring can significantly influence its reactivity and biological activity compared to other halogenated or methylated derivatives. The sulfonylated tetrahydrothiophene group also adds to its distinct chemical and physical properties, potentially enhancing its solubility and stability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

The compound 2-(5-bromo-1H-indol-1-yl)-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic derivative of indole, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₀H₉BrN₂O

- Molecular Weight : 253.11 g/mol

- CAS Number : 196081-79-5

Indole derivatives have been studied for their ability to modulate various biological pathways. The specific mechanisms by which this compound exerts its effects include:

- Inhibition of Enzymatic Activity : Indole derivatives often act as inhibitors of key enzymes involved in cancer metabolism and inflammation.

- Modulation of Signaling Pathways : This compound may influence pathways such as the NF-kB and MAPK pathways, which are crucial in regulating inflammation and cell proliferation.

Biological Activity Overview

The biological activities of this compound have been evaluated in several studies:

Anticancer Activity

Research indicates that indole derivatives can induce apoptosis in cancer cells. For instance, a study demonstrated that the compound inhibited the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis through intrinsic pathways.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammatory markers in vitro. It appears to downregulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential use in treating inflammatory diseases.

Neuroprotective Properties

Some studies have suggested that indole derivatives can protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |

| Study 2 | Showed inhibition of TNF-alpha production in LPS-stimulated macrophages, indicating anti-inflammatory potential. |

| Study 3 | Highlighted neuroprotective effects in an animal model of Parkinson's disease, reducing dopaminergic neuron loss. |

Properties

Molecular Formula |

C15H17BrN2O3S |

|---|---|

Molecular Weight |

385.3 g/mol |

IUPAC Name |

2-(5-bromoindol-1-yl)-N-(3-methyl-1,1-dioxothiolan-3-yl)acetamide |

InChI |

InChI=1S/C15H17BrN2O3S/c1-15(5-7-22(20,21)10-15)17-14(19)9-18-6-4-11-8-12(16)2-3-13(11)18/h2-4,6,8H,5,7,9-10H2,1H3,(H,17,19) |

InChI Key |

NMLCPWQBKVLQJS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCS(=O)(=O)C1)NC(=O)CN2C=CC3=C2C=CC(=C3)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.